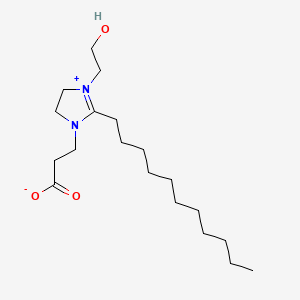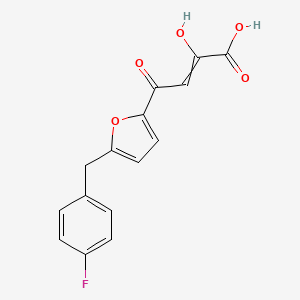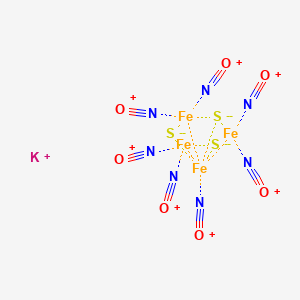
Roussin's black salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roussin’s black salt is a chemical compound with the formula KFe₄S₃(NO)₇. It consists of the potassium salt of the [Fe₄S₃(NO)₇]⁻ anion, a metal nitrosyl compound. First described by Zacharie Roussin in 1858, it is one of the first synthetic iron-sulfur clusters along with the red salt also bearing his name .
Preparation Methods
Roussin’s black salt is produced by the reaction of nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate in aqueous solution . The reaction conditions typically involve:
- Dissolving sodium nitrite in deionized water.
- Adding ammonium sulfide solution and heating the mixture to boiling.
- Adding a solution of iron(II) sulfate heptahydrate, which turns the solution black.
- Slowly adding ammonium hydroxide to the mixture .
This compound can also be formed by the conversion of Roussin’s red salt in mildly acidic conditions. This reaction is reversible, and Roussin’s red salt is reformed upon alkalization of the reaction solution .
Chemical Reactions Analysis
Roussin’s black salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under different conditions, leading to the formation of various iron-sulfur-nitrosyl complexes.
Substitution Reactions: The nitrosyl groups can be substituted by other ligands under specific conditions.
Photoreactions: Under irradiation, Roussin’s black salt can release nitric oxide and form iron(II) compounds.
Common reagents used in these reactions include nitrous acid, potassium hydroxide, potassium sulfide, and iron(II) sulfate . Major products formed from these reactions include different iron-sulfur-nitrosyl complexes and nitric oxide .
Scientific Research Applications
Roussin’s black salt has several scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions.
Biology: It exhibits antibacterial activity and has been used in food processing applications.
Medicine: Roussin’s black salt has shown potential in cancer therapy due to its nitric oxide-releasing properties.
Industry: It is used in the synthesis of nanoparticles for antibacterial applications.
Mechanism of Action
The mechanism by which Roussin’s black salt exerts its effects involves the release of nitric oxide. In biological systems, nitric oxide can interact with various molecular targets, including enzymes and proteins, leading to cytotoxic effects . In cancer therapy, the release of nitric oxide can induce DNA damage, mitochondrial dysfunction, and lipid peroxidation, leading to cell death .
Comparison with Similar Compounds
Roussin’s black salt is unique due to its structure and nitric oxide-releasing properties. Similar compounds include:
Roussin’s red salt: Another iron-sulfur-nitrosyl complex with a different structure and properties.
Dinitrosyl iron complexes: These complexes also release nitric oxide but have different structural characteristics and reactivity.
Roussin’s black salt stands out due to its specific cluster geometry and the ability to undergo reversible transformations between its red and black forms .
Properties
CAS No. |
37305-51-4 |
|---|---|
Molecular Formula |
Fe4KN7O7S3+2 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
potassium;azanylidyneoxidanium;iron;trisulfide |
InChI |
InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |
InChI Key |
ARYGRUKSEUWFGF-UHFFFAOYSA-N |
Canonical SMILES |
N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


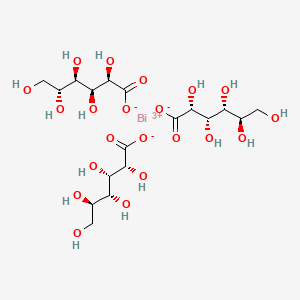
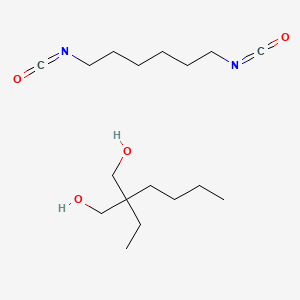
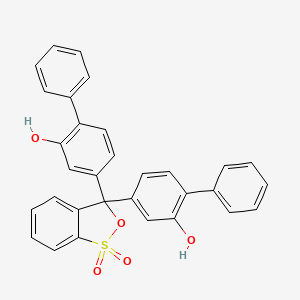
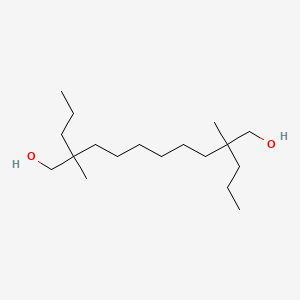
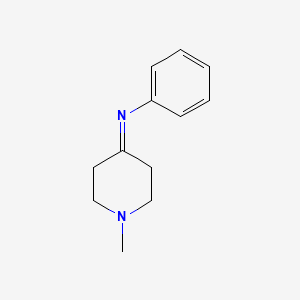

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

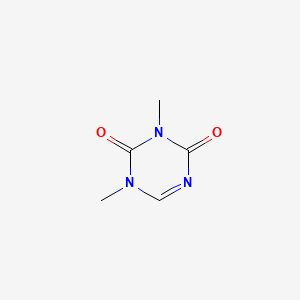
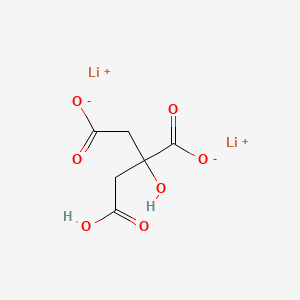

![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
